molecular formula C10H11F2NO2S B2914639 N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide CAS No. 1235121-79-5

N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide

Cat. No.: B2914639
CAS No.: 1235121-79-5
M. Wt: 247.26
InChI Key: OZCPADCIGPHSOG-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide is an organic compound with the molecular formula C10H11F2NO2S. This compound is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a difluorophenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide typically involves the reaction of 2,4-difluorobenzylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring and the sulfonamide group, which confer specific chemical reactivity and biological activity. The difluorophenyl moiety enhances its stability and interaction with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2S/c11-8-2-1-7(10(12)5-8)6-13-16(14,15)9-3-4-9/h1-2,5,9,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCPADCIGPHSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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